Methyl ethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARPZNULDFPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210261 | |
| Record name | Carbamic acid, ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-31-5 | |
| Record name | Methyl ethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Carbamate Esters
Direct Synthesis Approaches to Alkyl Carbamates
The direct formation of methyl ethylcarbamate can be approached through several distinct chemical reactions, each utilizing different core reagents to construct the carbamate (B1207046) functionality.
Urea-Alcohol Transcarbamoylation Reactions
Transcarbamoylation reactions represent a viable, though indirect, route to N-substituted carbamates like this compound. While the direct reaction of urea (B33335) with an alcohol typically yields an unsubstituted carbamate (e.g., urea and methanol (B129727) produce methyl carbamate), N-substituted analogs can be formed through modified pathways. wikipedia.org One such method involves the reaction of an N-substituted urea, such as N-ethylurea, with an alcohol. In the context of this compound synthesis, this would involve the alcoholysis of N-ethylurea with methanol, displacing the amino group to form the desired product.
Another approach is the transamidation of a pre-formed carbamate ester with an amine. wikipedia.org For instance, methyl carbamate can react with ethylamine (B1201723), where the amine group is exchanged. This process is often facilitated by catalysts to overcome the high activation energy associated with amide bond cleavage. wikipedia.orgorganic-chemistry.org Tin-catalyzed transcarbamoylation, for example, has been shown to be effective for reacting alcohols with carbamates, and similar principles can be applied to amine-carbamate reactions. organic-chemistry.orgresearchgate.net
A sustainable homogeneous transcarbamoylation protocol has also been developed using a superbase ionic liquid, which acts as both a green reaction medium and a promoter of the transformation for modifying cellulose (B213188) with methyl N-substituted carbamates. researchgate.netrsc.orgrsc.org These methods highlight a flexible platform for creating a diverse range of carbamate structures.
Carbon Dioxide-Mediated Carbamate Formation
A more direct and atom-economical approach utilizes carbon dioxide as a C1 building block. This method involves the three-component coupling of an amine, carbon dioxide, and an alcohol or alkylating agent. nih.gov For the synthesis of this compound, this reaction would proceed with ethylamine, CO2, and methanol. The reaction is believed to occur via the formation of a carbamic acid intermediate from the reaction of ethylamine and CO2, which is then esterified by the alcohol. mdpi.com
The efficiency of this synthesis is often dependent on the removal of water, a byproduct of the esterification, to shift the reaction equilibrium towards the product. nih.govfrontiersin.org The use of basic catalysts can promote this conversion under mild conditions, including atmospheric pressure and room temperature. psu.edu Research has demonstrated that deep eutectic solvents can also serve as effective green solvent/catalyst systems for this three-component coupling, providing the desired carbamates under atmospheric CO2 pressure. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions |
| Ethylamine | Carbon Dioxide | Methanol | This compound | CeO2, 2-Cyanopyridine (B140075) (dehydrating agent) nih.govshokubai.org |
| Ethylamine | Carbon Dioxide | Methyl Halide | This compound | Strong non-nucleophilic base (e.g., DBU) nih.gov |
Reactions Involving Chloroformate Intermediates
One of the most traditional and efficient methods for synthesizing N-substituted carbamates is the reaction of an amine with a chloroformate ester. To produce this compound, ethylamine is reacted with methyl chloroformate. mdpi.com This reaction is a nucleophilic acyl substitution where the nitrogen of ethylamine attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and formation of the carbamate.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. orgsyn.org This method is widely applicable and generally provides high yields of the desired carbamate product. orgsyn.orgcdnsciencepub.com
Catalytic Systems in Alkyl Carbamate Synthesis
Catalysis is crucial for enhancing the efficiency, selectivity, and environmental profile of carbamate synthesis, particularly for thermodynamically limited reactions or those requiring harsh conditions.
Heterogeneous Catalysis for Carbamate Esterification
Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. In the context of this compound synthesis, they are particularly relevant for CO2-mediated and urea-based routes.
Cerium oxide (CeO2) has emerged as a highly effective heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO2, and alcohols. rsc.orgresearchgate.net It can catalyze the formation of methyl benzylcarbamate from benzylamine, CO2, and methanol with high yield, suggesting its applicability for synthesizing this compound from ethylamine under similar conditions. rsc.org The catalytic cycle on CeO2 is thought to involve the formation of carbamate adspecies on the catalyst surface, which then undergo nucleophilic attack by the alcohol. researchgate.net
For urea-based syntheses, mixed metal oxides supported on silica (B1680970), such as TiO2–Cr2O3/SiO2, have been shown to be effective for producing N-substituted carbamates from amines, urea, and alcohols with high yields. researchgate.netrsc.org The catalytic activity is attributed to the presence of both acidic and basic sites which facilitate the multi-step reaction. rsc.org Other developed heterogeneous catalysts include Zn/Al/Pb mixed oxides, which show high activity for the synthesis of methyl N-phenyl carbamate and are relevant for analogous N-substituted carbamates. nih.govacs.org
| Catalyst System | Reaction Type | Reactants | Reported Yield (Analogous Products) | Reference |
| CeO2 | CO2-mediated synthesis | Benzylamine, CO2, Methanol | 92% | rsc.org |
| CeO2 + 2-Cyanopyridine | CO2-mediated synthesis | Aniline, CO2, Methanol | 97% | shokubai.org |
| TiO2–Cr2O3/SiO2 | Urea-based synthesis | Amines, Urea, Alcohols | 95-98% | rsc.org |
| Ni-promoted Fe3O4 | Transcarbamoylation | Amines, Alkyl Carbamates | 90-98% | ionike.com |
| Zn/Al/Pb Mixed Oxides | DMC Aminolysis | Aniline, Dimethyl Carbonate | 94% | nih.govacs.org |
Homogeneous Catalysis in Transcarbamoylation Processes
Homogeneous catalysts are often employed in transcarbamoylation and transamidation reactions, offering high activity and selectivity under mild conditions. Tin compounds, such as dibutyltin (B87310) maleate, have been successfully used to catalyze the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org This type of catalysis could be extended to the reaction between methyl carbamate and ethylamine to yield this compound. The mechanism is believed to involve the activation of the carbamate's carbonyl group by the tin center, making it more susceptible to nucleophilic attack. acs.org
Base-catalyzed transcarbamoylation offers another homogeneous route. Strong bases like potassium tert-butoxide have been used to depolymerize polyurethanes via transcarbamoylation with methanol, demonstrating the effectiveness of base catalysis in cleaving and forming carbamate linkages under mild conditions. acs.org Ionic liquids, specifically superbase-acid conjugate ionic liquids, have also been employed as homogeneous promoters for the transcarbamoylation of N-substituted carbamates. rsc.org
Derivatization Strategies for Alkyl Carbamate Research
Derivatization is a key strategy in the study of alkyl carbamates, enabling enhanced analytical detection, purification, and the synthesis of novel compounds. These modifications typically target the nitrogen atom of the carbamate group.
The nitrogen atom in alkyl carbamates can be functionalized through N-alkylation and N-acylation reactions, which are fundamental for creating diverse molecular structures and for installing protecting groups in organic synthesis. masterorganicchemistry.com
One-pot synthesis methods have been developed for the N-alkylation of carbamates. nih.gov For instance, a primary amine can react with carbon dioxide and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to form an N-alkyl carbamate. nih.gov This three-component coupling avoids the need to isolate the intermediate carbamate, streamlining the synthetic process. nih.gov The role of TBAI is believed to minimize overalkylation by enhancing the rate of CO₂ incorporation or by stabilizing the carbamate anion. nih.gov
N-acylation of carbamates is also a valuable transformation. A reported method allows for the conversion of acyl hydrazides into N-acyl carbamates through an alkylation-elimination sequence. rsc.org This one-pot procedure is tolerant of various sensitive functional groups and can accommodate both alkyl and aryl N-acyl functionalities. rsc.org The reaction of an acyl hydrazide with an alkyl bromoacetate (B1195939) in the presence of a base like sodium hydride leads to the formation of the desired N-acyl carbamate. rsc.org These reactions can be applied to precursors containing common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), yielding the corresponding protected N-acyl carbamates. rsc.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions for Carbamate Synthesis
| Reaction Type | Starting Materials | Reagents | Product Type | Ref. |
| N-Alkylation | Primary Amines, CO₂, Alkyl Halide | Cs₂CO₃, TBAI, DMF | N-Alkyl Carbamate | nih.gov |
| N-Acylation | Acyl Hydrazide, Ethyl Bromoacetate | NaH | N-Acyl Carbamate | rsc.org |
Reaction with 9-Xanthydrol for Analytical Tagging
For analytical purposes, particularly for trace-level detection, alkyl carbamates like methyl carbamate and ethyl carbamate can be derivatized with 9-xanthydrol. researchgate.netthegoodscentscompany.com This reaction is typically carried out in an acidic solution, where the carbamate reacts with 9-xanthydrol to form a fluorescent or UV-active derivative, such as N-xanthyl ethyl carbamate. researchgate.netnih.gov
This derivatization enhances the sensitivity of detection methods like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS). researchgate.netthegoodscentscompany.comnih.gov The reaction has been successfully applied to the simultaneous determination of methylcarbamate and ethylcarbamate in various fermented foods and beverages. researchgate.netthegoodscentscompany.com The process involves the formation of a less polar product, which also facilitates the extraction of the carbamate from aqueous matrices into an organic phase, a technique known as reaction-assisted extraction. nih.gov The derivatized product can then be analyzed, sometimes after thermal decomposition back to the original carbamate in the injector port of a gas chromatograph. nih.gov
Table 2: Analytical Methods Using 9-Xanthydrol Derivatization for Alkyl Carbamates
| Analyte(s) | Derivatizing Agent | Analytical Technique | Purpose | Ref. |
| Methylcarbamate, Ethylcarbamate | 9-Xanthydrol | GC-MS | Simultaneous determination in fermented foods | researchgate.netthegoodscentscompany.com |
| Ethyl Carbamate | 9-Xanthydrol | HPLC-FLD | Determination in liquids | researchgate.net |
| Ethyl Carbamate | 9-Xanthydrol | MDGC-MS | Quantification in wines | nih.gov |
| Ethyl Carbamate | 9-Xanthydrol | UPLC-Q-Orbitrap HRMS | Immunoassay development for wine samples | nih.gov |
Mechanistic Investigations of Carbamate Formation and Transformation
Understanding the reaction mechanisms of carbamate formation and subsequent transformations is crucial for optimizing synthetic routes and controlling reaction outcomes. These investigations often distinguish between associative and dissociative pathways and are increasingly supported by computational modeling.
The formation and reaction of carbamates can proceed through different mechanistic pathways, broadly categorized as associative or dissociative. An associative mechanism involves the formation of a bond to the reacting species before or during the breaking of another bond, often proceeding through a single, concerted transition state. A dissociative mechanism involves the breaking of a bond to form a reactive intermediate, which then reacts further. acs.org
In the context of carbamate chemistry, these concepts are illustrated in directed metalation reactions. The ortho-lithiation of aryl carbamates, for example, has been debated through two main mechanistic proposals: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govacs.org CIPE represents an associative pathway, postulating that a pre-lithiation complex forms between the organolithium base and the carbamate, bringing the reactive groups together for a focused deprotonation. nih.govacs.org In contrast, the KEM model can be seen as more dissociative in nature, as it does not require a pre-reaction complex intermediate. nih.govacs.org Computational studies provide theoretical evidence for the necessity of pre-complexation, supporting an associative or dissociative complex formation prior to the rate-determining proton transfer step. nih.govacs.org
Similarly, in transition metal-catalyzed reactions, ligand dissociation is a key dissociative step that often precedes the main chemical transformation. mdpi.com In the Pd-catalyzed synthesis of a carbamate derivative, a proposed multi-step pathway begins with ligand dissociation from the metal center. mdpi.com In other systems, such as the iridium-catalyzed formation of allyl carbamates, the reaction can proceed without direct activation of a substrate like CO₂ by the metal complex; instead, the nucleophilic carbamate is formed from a free amine, which then attacks the metal-bound allyl group. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of carbamate formation at a molecular level. mdpi.comrsc.org These studies complement experimental findings by providing detailed insights into transition states, reaction intermediates, and energetic profiles that are often difficult to observe directly. mdpi.com
Computational models have also been employed to study:
The mechanisms and chemoselectivities of reactions involving carbamates and rhodium(II) carbenes. acs.org
The orthosodiation and rearrangement mechanisms of aryl carbamates, confirming the viability of proposed transition structures. nih.gov
The enantioselective iridium-catalyzed formation of allyl carbamates from CO₂, analyzing the stereoselectivity and identifying the rate-determining steps for different enantiomeric pathways. nih.gov
Table 3: Selected Computational Studies on Carbamate Reaction Mechanisms
| System/Reaction Studied | Computational Method | Key Findings | Ref. |
| Pd-catalyzed carbamate synthesis | DFT | Elucidated a multi-step pathway; confirmed thermodynamic feasibility via two routes. | mdpi.com |
| Carbamate formation from CO₂ and amines | DFT, NMR | Identified a concerted pathway as most likely; ruled out a zwitterionic transfer agent. | rsc.org |
| Orthosodiation of aryl carbamates | DFT | Confirmed viability of a disolvated-monomer-based transition structure. | nih.gov |
| Ir-catalyzed formation of allyl carbamates | DFT | Analyzed stereoselectivity; identified different rate-determining steps for (R) and (S) pathways. | nih.gov |
Advanced Spectroscopic and Chromatographic Analytical Methodologies for Alkyl Carbamates
Gas Chromatography-Based Quantification Techniques
Gas chromatography (GC) stands as a cornerstone for the separation and analysis of volatile and semi-volatile compounds like methyl ethylcarbamate. Its high resolution and efficiency, when combined with appropriate detection systems, allow for the precise quantification of these analytes, even at trace levels.
Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely utilized technique for the quantification of organic compounds, including this compound. This method offers high sensitivity and a wide linear range, making it suitable for various applications. In a study focused on the determination of methyl carbamate (B1207046) and ethyl carbamate in fruit wines, a GC-FID method was developed following liquid-liquid extraction and solid-phase extraction (SPE) preconcentration. The analysis was performed on a DB-5 capillary column (30 m × 250 µm i.d., 0.25 µm film thickness) with helium as the carrier gas. The temperature program was optimized to achieve separation within 10 minutes, with retention times of 6.11 minutes for methyl carbamate and 8.36 minutes for ethyl carbamate orientjchem.org.
The quantitative performance of the GC-FID method demonstrated good linearity over a concentration range of 0.1-50.0 mg/L, with a coefficient of determination (r²) greater than 0.994. The limits of detection (LOD) and quantification (LOQ) were found to be in the ranges of 3.3-16.7 µg/L and 11.1-55.6 µg/L, respectively. The method also showed good accuracy, with average recoveries ranging from 82.2% to 95.2% and a relative standard deviation (RSD) of less than 8.76% orientjchem.org. Another study on the determination of ethyl carbamate in distilled alcoholic beverages using GC/FID reported a limit of detection in the range of 5-25 ppb with coefficients of variation from 3.5% to 6.0% nih.gov.
Table 1: Performance Characteristics of GC-FID for Alkyl Carbamate Analysis
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linear Range | 0.1-50.0 mg/L | Fruit Wines | orientjchem.org |
| Coefficient of Determination (r²) | > 0.994 | Fruit Wines | orientjchem.org |
| Limit of Detection (LOD) | 3.3-16.7 µg/L | Fruit Wines | orientjchem.org |
| Limit of Quantification (LOQ) | 11.1-55.6 µg/L | Fruit Wines | orientjchem.org |
| Average Recovery | 82.2-95.2% | Fruit Wines | orientjchem.org |
| Relative Standard Deviation (RSD) | < 8.76% | Fruit Wines | orientjchem.org |
| Limit of Detection (LOD) | 5-25 ppb | Distilled Alcoholic Beverages | nih.gov |
| Coefficient of Variation (CV) | 3.5-6.0% | Distilled Alcoholic Beverages | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the trace analysis of this compound and other alkyl carbamates. It combines the excellent separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry frontiersin.org. This combination allows for both the identification and quantification of these compounds at very low concentrations in complex matrices frontiersin.orgresearchgate.net.
A common approach for the analysis of alkyl carbamates by GC-MS involves a derivatization step to improve their volatility and thermal stability. One such method involves derivatization with 9-xanthydrol, which has been successfully applied to the simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages researchgate.net. This method achieved low detection and quantification limits of 0.01-0.03 µg/kg and 0.03-0.1 µg/kg, respectively researchgate.net. The interday relative standard deviation was less than 12% at concentrations of 2.0 and 50 µg/kg, demonstrating good precision researchgate.net.
In GC-MS, Electron Ionization (EI) is the most common ionization technique. EI involves bombarding the eluting analyte molecules with a high-energy electron beam (typically 70 eV), which causes the molecule to ionize and fragment shimadzu.com. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint that can be used for compound identification by comparison with spectral libraries shimadzu.com. While EI is effective for structural elucidation, it can sometimes lead to extensive fragmentation, resulting in a weak or absent molecular ion peak, which can make molecular weight determination challenging shimadzu.com.
Chemical Ionization (CI) is a softer ionization technique that produces less fragmentation and often a more abundant protonated molecule or adduct ion. This makes it particularly useful for confirming the molecular weight of the analyte. In CI, a reagent gas is introduced into the ion source, which is then ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or other mechanisms to create analyte ions. The choice between EI and CI depends on the specific analytical requirements, with EI being favored for identification and CI for molecular weight confirmation orientjchem.org.
Tandem Mass Spectrometry (MS-MS), often used in conjunction with GC, provides an even higher level of specificity and sensitivity for the analysis of trace compounds like this compound in complex matrices. In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer nih.gov. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to improved signal-to-noise ratios and lower detection limits frontiersin.orgnih.gov.
The use of a triple-quadrupole mass spectrometer in GC-MS/MS is particularly effective for clarifying interferences that can occur in single quadrupole GC-MS analysis, especially in selected ion monitoring (SIM) mode frontiersin.org. By utilizing MS/MS, both sensitivity and confirmation can be achieved in a single injection, providing a robust and reliable method for the determination of carbamates scispec.co.th. For instance, a method for derivatized carbamate insecticides using a GC-ion trap mass spectrometer operated in EI-MS/MS mode demonstrated both high sensitivity and confirmation capabilities scispec.co.th.
Table 2: Comparison of GC-MS and GC-MS/MS for Alkyl Carbamate Analysis
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| GC-MS (SIM) | Monitors specific ions characteristic of the analyte. | Good sensitivity and selectivity. | frontiersin.org |
| GC-MS/MS (MRM) | Selects a precursor ion, fragments it, and monitors a specific product ion. | Enhanced specificity, reduced matrix interference, lower detection limits. | frontiersin.orgnih.gov |
The use of isotopically labeled internal standards is a highly effective strategy for improving the accuracy and precision of quantitative analysis by GC-MS and GC-MS/MS wikipedia.org. An isotopically labeled analog of the analyte, such as deuterium-labeled (d5-EC) or carbon-13 and nitrogen-15 labeled ([¹³C, ¹⁵N]-EC) ethyl carbamate, is added to the sample at the beginning of the analytical procedure researchgate.netresearchgate.net. Because these standards have nearly identical chemical and physical properties to the native analyte, they co-elute from the GC column and experience similar ionization and fragmentation in the mass spectrometer crimsonpublishers.com.
This co-behavior allows the isotopically labeled internal standard to compensate for variations in sample preparation, injection volume, and instrument response. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which remains constant even if sample loss occurs during the procedure. For mass spectrometric detection, isotopically labeled standards are considered preferable to other types of internal standards due to their structural similarity to the analyte researchgate.net. The stable isotope dilution-gas chromatography-tandem mass spectrometry (SID-GC-MS/MS) method has been successfully applied for the rapid determination of ethyl carbamate in various fermented foods, demonstrating good linearity, recovery, and precision researchgate.net.
While FID and MS are the most common detectors for carbamate analysis, other specialized detectors can offer enhanced selectivity for specific applications.
The Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for compounds containing nitrogen or phosphorus, making it well-suited for the analysis of many carbamates, which are nitrogen-containing compounds youngin.com. The NPD can achieve detection limits that are significantly lower than those of the FID for these specific analytes. For example, a method using an Agilent 6820 GC with an NPD for the determination of seven common carbamates reported a detection limit of lower than 10 ppb, which is 10 to 1000 times lower than the maximum allowable residue levels in certain foods youngin.com.
The Hall Electrolytic Conductivity Detector (HECD) is another selective detector that can be used for the determination of halogenated, sulfur-containing, or nitrogen-containing compounds. In the nitrogen mode, it can be used for the analysis of carbamates. A study determining ethyl carbamate in alcoholic beverages utilized a capillary column gas chromatograph with a Hall electrolytic conductivity detector, demonstrating its applicability for this class of compounds with detection limits around 5 µg/kg nih.gov.
Specialized Gas Chromatography Detectors
Liquid Chromatography-Based Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally labile or non-volatile compounds like many carbamates. ingenieria-analitica.com When coupled with a fluorescence detector (FLD), it can achieve high sensitivity and selectivity. However, since most simple alkyl carbamates are not naturally fluorescent, a derivatization step is required. thermofisher.com This involves reacting the carbamate with a fluorescent labeling agent either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization).
For ethyl carbamate, a common pre-column derivatizing agent is 9-xanthydrol, which reacts with the carbamate to form a highly fluorescent derivative. researchgate.net This allows for analysis by HPLC-FLD without extensive sample extraction or concentration. researchgate.net Post-column derivatization is also widely used, particularly for N-methyl carbamates, as outlined in U.S. EPA Method 531.2. thermofisher.com In this approach, the separated carbamates are hydrolyzed post-column, and the resulting amine is reacted with o-phthalaldehyde (OPA) and a mercaptan to form a fluorescent isoindole, which is then detected. thermofisher.comepa.gov
Table 4: Performance Characteristics of HPLC-FLD Methods for Carbamate Analysis researchgate.netresearchgate.net
| Parameter | Value | Analyte | Derivatizing Agent |
|---|---|---|---|
| Limit of Detection | 4.2 µg/L | Ethyl Carbamate | 9-xanthydrol |
| Limit of Detection | 3.91 µg/L | Ethyl Carbamate | 9-xanthydrol |
| Limit of Quantitation | 5.34 µg/L | Ethyl Carbamate | 9-xanthydrol |
| Linear Range | 12.87–274.87 µg/L | Ethyl Carbamate | 9-xanthydrol |
| Average Recovery | 96% | Ethyl Carbamate | 9-xanthydrol |
| Recovery | 81.5–95.4% | Ethyl Carbamate | 9-xanthydrol |
| Precision (RSD) | 6.3% | Ethyl Carbamate | 9-xanthydrol |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful and widely accepted tool for the analysis of trace contaminants, including alkyl carbamates, in complex matrices like food and environmental samples. ingenieria-analitica.comnih.govspectroscopyonline.com This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, often eliminating the need for derivatization. nih.gov
The most common ionization technique used is electrospray ionization (ESI), typically in positive ion mode. spectroscopyonline.comnih.gov After ionization, the analyte (precursor ion) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion and product ion), significantly reducing matrix interference and allowing for highly reliable quantification and confirmation. nih.gov LC-MS/MS methods have been developed for a wide range of carbamates, achieving very low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg or ng/L range. nih.govshimadzu.comhpst.cz
Table 5: Performance of an LC-MS/MS Method for Carbamate Residue Analysis nih.gov
| Parameter | Value Range |
|---|---|
| Number of Carbamates Analyzed | 15 |
| Limit of Detection (LOD) | 0.2–2.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.5–5.0 µg/kg |
| Recovery | 88.1% to 118.4% |
| Precision (CVs) | < 10% |
Sample Preparation and Enrichment Protocols
Effective sample preparation is critical for the reliable analysis of trace levels of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection. The choice of protocol depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical technique to be used.
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is mixed with an immiscible solvent in which the analyte has high solubility. orientjchem.org Dichloromethane is a commonly used solvent for extracting carbamates from aqueous samples like alcoholic beverages. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleanup and concentration. orientjchem.org The sample is passed through a cartridge containing a solid sorbent (e.g., C18, Florisil). nih.govorientjchem.org The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. hpst.cz For instance, a method for carbamates in ginger used a C18 SPE column, washed with a dichloromethane:hexane mixture, and eluted the analytes with a dichloromethane:ethyl acetate:methanol (B129727) mixture. hpst.cz
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. After an initial extraction with a solvent (e.g., acetonitrile), a solid sorbent is added directly to the extract to remove interferences. ingenieria-analitica.com QuEChERS is particularly effective for complex food matrices. ingenieria-analitica.com
Matrix Solid-Phase Dispersion (MSPD): In this technique, a solid or semi-solid sample is blended with a solid support material (like C18) to create a homogenous mixture, which is then packed into a column and eluted like a standard SPE cartridge.
Protein Precipitation: For biological samples such as plasma, proteins can interfere with analysis and must be removed. A common method is to add a solvent like acetonitrile to precipitate the proteins, which are then removed by centrifugation. nih.gov
These extraction and cleanup steps are often followed by an evaporation and reconstitution step to further concentrate the analyte and exchange the solvent to one compatible with the subsequent chromatographic analysis. ingenieria-analitica.comhpst.cz
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of carbamates from complex liquid samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and preventing issues like emulsion formation lodz.pl. The procedure typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte lodz.pl.
Various sorbents are employed depending on the analyte and matrix. For the analysis of ethyl carbamate in alcoholic beverages and soy sauce, diatomaceous earth SPE columns have been successfully used for sample clean-up nih.govresearchgate.net. Other common sorbents include C18, which is used for reversed-phase extraction of mid- to nonpolar analytes lodz.pl. A method for determining methyl and ethyl carbamate in wines utilized C18 SPE for preconcentration following an initial extraction orientjchem.org. Porous organic polymers have also been established as effective adsorbents for extracting carbamate pesticides from milk, wine, and juice samples nih.gov. The selection of the sorbent is critical; for instance, in analyzing N-methyl carbamates in water, cartridges with octadecylsilica, polystyrene-divinylbenzene, and N-vinylpyrrolidane-divinylbenzene provided high selectivity and good recoveries nih.gov.
The table below summarizes various SPE sorbents and their applications in carbamate analysis.
| Sorbent | Analyte(s) | Matrix | Purpose | Reference |
| Diatomaceous Earth | Ethyl Carbamate | Alcoholic Beverages, Soy Sauce | Sample Cleaning | nih.gov |
| C18 | Methyl Carbamate, Ethyl Carbamate | Wine | Preconcentration | orientjchem.org |
| Porous Organic Polymer | Metolcarb, Carbaryl (B1668338), Isoprocarb, etc. | Milk, White Wine, Juice | Extraction | nih.gov |
| Octadecylsilica | N-methyl carbamates | Water | Extraction | nih.gov |
| Supel™ QuE Z-Sep+ | Carbamate Pesticides | Edible Vegetable Oils | Clean-up | nih.gov |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent longdom.org. The process involves the transfer of the target analyte from the initial sample phase to the extraction solvent longdom.org. While effective, traditional LLE can be time-consuming and use large volumes of organic solvents nih.gov.
For the simultaneous determination of methyl and ethyl carbamate in wines, a method was developed based on sample extraction with dichloromethane nih.gov. Dichloromethane has also been used in dispersive liquid-liquid microextraction (DLLME), a miniaturized version of LLE, for the analysis of carbamates researchgate.net. Another approach, liquid-liquid extraction with low-temperature partitioning (LLE-LTP), has been optimized for determining carbamates in beverages like grape juice and chocolate milk scielo.br. This method involves extraction with acetonitrile followed by partitioning at a low temperature, which is efficient and uses minimal solvent volumes scielo.br. The choice of solvent is crucial; in one study, acetonitrile provided the highest extraction percentages (above 90%) for three carbamates in two different beverage matrices, whereas dichloromethane led to emulsion formation scielo.br.
Preconcentration Strategies for Ultra-Trace Determination
The determination of carbamates at ultra-trace levels, as required by regulatory standards, often necessitates a preconcentration step to enrich the analytes to a detectable concentration nih.govosti.gov. Preconcentration is essential for overcoming limitations in analytical sensitivity and mitigating matrix interferences osti.gov.
A combined approach using LLE followed by SPE has been described for the ultra-trace determination of methyl carbamate and ethyl carbamate in wines orientjchem.org. This procedure involved an initial extraction with dichloromethane, followed by a 30-fold preconcentration using a C18 SPE cartridge before analysis by GC with a flame ionization detector (GC-FID) orientjchem.org. For the analysis of N-methyl carbamates in water samples, SPE not only cleaned the sample but also concentrated the analytes, allowing for detection limits in the nanogram-per-liter range nih.gov. Another strategy, reactive pre-concentration, has been used for the indirect spectrophotometric determination of carbamates, achieving pre-concentration factors of up to 100 for larger sample volumes rsc.org. These methods are vital for ensuring that analytical techniques can meet the low detection levels required by food and environmental safety regulations nih.govnih.gov.
Method Validation and Quality Assurance in Carbamate Analysis
To ensure that analytical results are reliable and fit for purpose, the methods used for carbamate determination must undergo rigorous validation semanticscholar.org. Method validation is a process that confirms the performance, reproducibility, and suitability of an analytical technique for its intended use semanticscholar.org. Key parameters assessed during validation include linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ) actapol.netsemanticscholar.orgactapol.net.
Assessment of Linearity, Precision, and Accuracy
Linearity, precision, and accuracy are fundamental parameters in method validation that define the performance of an analytical procedure yokogawa.com.
Linearity demonstrates the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range yokogawa.com. It is typically evaluated by analyzing standard solutions at different concentrations and is confirmed by a high correlation coefficient (R²) value, often greater than 0.99 actapol.netsemanticscholar.org. For instance, a method for analyzing carbamate residues in vegetables showed good linearity from 5 to 200 µg/kg with an R² value > 0.996 actapol.net. Similarly, a GC-MS method for ethyl carbamate in various food matrices reported standard curves with excellent linearity (R² > 0.997) researchgate.netnih.gov.
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions yokogawa.com. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) nih.govresearchgate.net. An analysis of carbamate pesticides reported RSDs of less than 10% actapol.net, while a validated method for ethyl carbamate showed RSDs below 14% researchgate.netnih.gov.
Accuracy refers to the closeness of the mean of a set of results to the actual or accepted true value yokogawa.com. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. A study on various carbamate pesticides found recoveries ranging from 91% to 109% actapol.net. For ethyl carbamate, average recovery was reported as 96.7% in one study and ranged from approximately 79% to 117% in another across multiple food matrices nih.govnih.gov.
The following table presents validation data from a study on ethyl carbamate analysis in various food matrices.
| Matrix | Linearity (R²) | Intra-day Recovery (%) | Inter-day Recovery (%) | Precision (RSD %) | Reference |
| Apple Juice | > 0.997 | 94.75 - 106.65 | 93.63 - 104.91 | < 14 | researchgate.netnih.gov |
| Milk | > 0.997 | 80.75 - 94.70 | 78.84 - 93.59 | < 14 | researchgate.netnih.gov |
| Beef | > 0.997 | 99.41 - 121.82 | 96.94 - 116.98 | < 14 | researchgate.netnih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value researchgate.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy researchgate.netnih.gov. These values are crucial for assessing the sensitivity of an analytical method nih.gov.
There are two primary approaches for determining LOD and LOQ: a statistical method based on replicate blank measurements and an empirical method involving the analysis of progressively more dilute concentrations of the analyte nih.govresearchgate.net. For chromatographic methods, these limits are highly dependent on the calculation method used and how standards are prepared chromatographyonline.com.
A combined LLE-SPE method for methyl and ethyl carbamate in wines reported an LOD of 3.3-16.7 µg/L and an LOQ of 11.1-55.6 µg/L orientjchem.org. In another study validating a method for ethyl carbamate across nine food matrices, the LOD ranged from 0.69 to 6.08 µg/kg, and the LOQ was between 2.10 and 18.43 µg/kg researchgate.netnih.gov. For carbamate pesticides in vegetable oils, a highly sensitive UHPLC-MS/MS method achieved LOQs ranging from 0.09 to 2.0 µg/kg nih.gov.
The table below provides examples of LOD and LOQ values for carbamates in different analytical contexts.
| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |
| Methyl & Ethyl Carbamate | Wine | LLE-SPE-GC-FID | 3.3–16.7 µg/L | 11.1–55.6 µg/L | orientjchem.org |
| Ethyl Carbamate | Various Foods | GC-MS | 0.69–6.08 µg/kg | 2.10–18.43 µg/kg | nih.gov |
| Ethyl Carbamate | Alcoholic Beverages | GC-MS | - | 5.0 µg/kg | nih.gov |
| Carbamate Pesticides | Vegetables | LC-MS/MS | - | 5 µg/kg | actapol.net |
| Carbamate Pesticides | Vegetable Oils | UHPLC-MS/MS | - | 0.09–2.0 µg/kg | nih.gov |
Collaborative Study Validation of Analytical Methods
Collaborative studies, or interlaboratory studies, are essential for the ultimate validation of an analytical method. These studies involve multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under different conditions nih.govcvuas.de. Methods that perform well in such trials may be adopted by official organizations who.int.
Validation data from collaborative studies are available for the analysis of ethyl carbamate, with results generally deemed satisfactory for quantification in the low microgram per kilogram range who.int. Methods for ethyl carbamate determination have been adopted by the Association of Official Analytical Chemists (AOAC) International who.int. A collaborative trial organized to validate a GC-MS method for ethyl carbamate in alcoholic beverages and soy sauce demonstrated good performance across different laboratories, with RSDs for repeatability between 1.2-7.8% and for reproducibility between 2.3-9.6% nih.govresearchgate.net. Another collaborative study for a GC-MS method to determine ethyl carbamate in spirits was successfully validated and accepted as a European Standard cvuas.de. The statistical evaluation of these trials often uses metrics like the Horwitz ratio (HorRat) to assess the reasonableness of the observed reproducibility, with values below 2 being considered acceptable cvuas.de.
Biological Interactions and Metabolic Pathways of Carbamate Compounds
Enzymatic Biotransformation of Carbamate (B1207046) Esters
The metabolism of carbamate esters is a critical process that influences their biological half-life and potential effects. This biotransformation is primarily carried out by two major enzyme systems: esterases that hydrolyze the ester bond and microsomal enzymes that catalyze oxidative reactions. These pathways often lead to the formation of more polar and readily excretable metabolites.
The primary step in the metabolic degradation of many carbamate pesticides is their hydrolysis, a reaction catalyzed by carboxyl ester hydrolases (EC 3.1.1) nih.gov. These enzymes are a broad group of ester hydrolases that cleave ester bonds nih.gov. Carboxylesterases, in particular, are known to hydrolyze carbamates nih.gov. While specific studies on methyl ethylcarbamate are limited, the general mechanism involves the cleavage of the carbamate ester bond to yield an alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.
Research on the related compound, ethyl carbamate, has implicated carboxylesterases in its metabolism. In murine liver microsomes, carboxylesterase (hydrolase A) has been identified as one of the enzymes responsible for the metabolism of ethyl carbamate nih.gov. The hydrolysis of the ethyl ester group of the prodrug dabigatran etexilate by carboxylesterases to form the active dabigatran metabolite is a well-documented example of this enzymatic activity on a carbamate structure.
Enzymes with carbamate-hydrolyzing capabilities have been identified in various microorganisms. For instance, a novel ethyl carbamate hydrolase (ECH) was isolated from Acinetobacter calcoaceticus and was shown to have high specificity for ethyl carbamate, hydrolyzing it to form ammonium nih.gov. The substrate specificity of this enzyme also extended to methyl carbamate and butyl carbamate, suggesting a potential for activity on this compound as well nih.gov.
| Enzyme/Enzyme System | Substrate Analog | Key Findings |
| Carboxylesterase (Hydrolase A) | Ethyl carbamate | Involved in the hepatic metabolism in murine liver microsomes nih.gov. |
| Ethyl Carbamate Hydrolase (ECH) from Acinetobacter calcoaceticus | Ethyl carbamate, Methyl carbamate, Butyl carbamate | Demonstrates high specificity for ethyl carbamate and activity towards other short-chain alkyl carbamates nih.gov. |
| Carboxyl ester hydrolases | Carbamate pesticides | Catalyze the initial hydrolytic step in the degradation of pesticide carbamates nih.gov. |
In addition to hydrolysis, carbamate esters are subject to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum (microsomes) of liver cells and other tissues nih.govsemanticscholar.org. For ethyl carbamate, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in its oxidative metabolism nih.govsemanticscholar.org. This oxidative pathway is considered a bioactivation step, converting ethyl carbamate to the more reactive and toxic metabolite, vinyl carbamate semanticscholar.org.
Studies using murine liver microsomes have shown that CYP2E1 is the principal enzyme responsible for the metabolism of urethane (ethyl carbamate) semanticscholar.org. The activity of CYP2E1 in ethanol (B145695) oxidation is well-established, and this enzyme also contributes significantly to the microsomal ethanol-oxidizing system (MEOS) nih.gov. Given the structural similarity, it is plausible that this compound could also be a substrate for CYP2E1, undergoing oxidative transformation.
The process of N-dealkylation, a common metabolic reaction for compounds with secondary and tertiary amines, is also catalyzed by cytochrome P450 enzymes and represents another potential oxidative pathway for substituted carbamates nih.gov.
| Enzyme | Substrate Analog | Metabolic Reaction | Significance |
| Cytochrome P450 2E1 (CYP2E1) | Ethyl carbamate | Oxidation to vinyl carbamate semanticscholar.org | Bioactivation to a toxic metabolite. |
| Cytochrome P450 1A2 (P450 1A2) | Ethanol | Acetaldehyde formation | Plays a role in the microsomal ethanol-oxidizing system (MEOS) nih.gov. |
Following primary metabolism through hydrolysis or oxidation, the resulting metabolites of carbamates can undergo further biotransformation via dealkylation and conjugation reactions. N-dealkylation, the removal of an N-alkyl group, is a significant metabolic pathway for many xenobiotics and is often mediated by cytochrome P450 enzymes nih.gov. This process can alter the biological activity of the compound and prepare it for subsequent conjugation.
Conjugation pathways represent a Phase II metabolic process where endogenous molecules are added to the xenobiotic or its metabolites to increase water solubility and facilitate excretion. While specific conjugation pathways for this compound have not been detailed in the available literature, common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. The products of hydrolysis (an alcohol and an amine from the decomposed carbamic acid) and oxidation are potential substrates for these conjugation enzymes.
Cellular and Molecular Responses to Carbamate Exposure
Exposure of cellular systems to carbamate compounds can trigger a cascade of molecular events, leading to alterations in cellular metabolism and gene expression. Modern analytical techniques such as metabolomics and transcriptomics are powerful tools for elucidating these responses.
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into the metabolic perturbations caused by xenobiotic exposure. Studies on the effects of ethyl carbamate on human hepatocellular carcinoma cells (HepG2) have revealed significant, time-dependent changes in the cellular metabolome nih.gov.
Exposure to ethyl carbamate was found to affect multiple metabolic pathways, leading to oxidative stress, a reduction in detoxification capacity, energy depletion, and disruption of membrane integrity nih.gov. These findings suggest that even simple carbamates can have profound effects on fundamental cellular processes. While direct metabolomic data for this compound is not available, the responses observed for ethyl carbamate provide a likely model for the types of metabolic disruptions that could be anticipated.
A study on the effects of the carbamate pesticide carbaryl (B1668338) on human cells also demonstrated significant metabolomic shifts, even at sub-cytotoxic doses nih.gov. This highlights the sensitivity of metabolomic approaches in detecting cellular responses to carbamate exposure.
| Carbamate Compound | Cellular System | Key Metabolomic Alterations |
| Ethyl carbamate | Human HepG2 cells | Oxidative stress, energy depletion, reduced detoxification capacity, disrupted membrane integrity nih.gov. |
| Carbaryl | Human cardiomyocytes and neurons | Significant metabolomic shifts at sub-cytotoxic doses, indicating a dynamic molecular response nih.gov. |
Transcriptomics, the study of the complete set of RNA transcripts in a cell, reveals how gene expression is altered in response to external stimuli, such as chemical exposure. Exposure to carbamates has been shown to induce widespread changes in the transcriptome of various organisms.
In a study on human HepG2 cells, ethyl carbamate exposure led to significant alterations in the transcriptome that correlated with the observed metabolomic changes and effects on cell viability nih.gov. Similarly, in the nematode Caenorhabditis elegans, chronic exposure to ethyl carbamate resulted in the differential expression of over 4,000 genes nih.gov. Functional analysis of these differentially expressed genes indicated an upregulation of genes involved in xenobiotic defense and neuron regulatory processes nih.gov.
Transcriptomic studies on organisms exposed to carbamate pesticides have also revealed changes in genes related to detoxification, immunity, sensory processing, and metabolism nih.gov. For instance, exposure of honeybees to the carbamate fungicide carbendazim resulted in altered expression of genes involved in metabolism, transport, and hormone regulation nih.gov. These findings underscore the broad impact of carbamate compounds on gene regulatory networks.
| Carbamate Compound | Organism/Cellular System | Key Transcriptomic Findings |
| Ethyl carbamate | Human HepG2 cells | Widespread changes in gene expression correlated with metabolic alterations and cell viability nih.gov. |
| Ethyl carbamate | Caenorhabditis elegans | Differential expression of over 4,000 genes; upregulation of xenobiotic defense and neuron regulatory genes nih.gov. |
| Carbendazim | Honeybee (Apis mellifera) | Altered expression of genes involved in metabolism, transport, sensory processing, and hormone regulation nih.gov. |
Investigations of Oxidative Stress Induction
Oxidative stress and the generation of reactive oxygen species (ROS) are recognized as critical factors in cellular damage and death. nih.gov The role of carbamate compounds in modulating these processes is a subject of scientific inquiry. In studies designed to evaluate neuroprotective properties against oxidative stress, various carbamate derivatives have been assessed.
One such investigation focused on neuroprotection against glutamate-induced intracellular oxidative stress in a murine hippocampal cell line (HT-22). nih.gov In this cell-based assay, a series of carbamate compounds were tested for their antioxidant capacities. While several carbamates demonstrated potent antioxidant effects, the specific methyl ethyl-substituted carbamate evaluated in the study did not exhibit neuroprotective activity at the tested concentration of 10 μM. nih.gov This highlights the structural specificity of carbamate interactions in biological systems related to oxidative stress. nih.gov
Neuroprotective Activity of Selected Carbamates Against Glutamate-Induced Oxidative Stress
| Compound | Substituent Group | Neuroprotective Activity at 10 µM |
|---|---|---|
| Compound 8a | Methyl ethyl carbamate | Inactive |
| Compound 7 | Heptyl carbamate | Active |
| Compound 8b | Phenyl carbamate | Active |
| Quercetin (Control) | N/A | Active |
Data sourced from studies on murine HT-22 hippocampal cells. nih.gov
Biological Activity and Pharmacophore Development of Carbamate Derivatives
Acetylcholinesterase Inhibition Mechanisms
Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors. Their mechanism of action involves the transfer of the carbamoyl (B1232498) group to a serine residue within the active site of the acetylcholinesterase enzyme. This process, known as carbamoylation, renders the enzyme temporarily inactive, thus increasing the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
The this compound moiety is a key structural feature in the design of certain AChE inhibitors. nih.gov It is notably present in the drug rivastigmine (B141), which is used in the management of dementia. nih.gov The structure of the carbamate group, including the N-alkyl and O-alkyl substituents, is a critical determinant of both the potency and selectivity of inhibition. Researchers have used the methyl ethyl carbamate structure as a foundational motif for developing novel tri- and tetracyclic butyrylcholinesterase (BChE) and AChE inhibitors. nih.gov The design of these compounds aims to create pseudo-irreversible inhibitors that can release reversible, neuroprotective agents after the initial carbamate transfer to the enzyme. nih.gov
Role as Protecting Groups in Biological Synthesis
In the field of organic and medicinal chemistry, carbamates are frequently employed as protecting groups for amines due to their stability and the varied conditions under which they can be removed. ucl.ac.uk This strategy is essential in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions involving the highly reactive amine functional group.
Environmental Distribution and Degradation of Carbamate Compounds
Abiotic Transformation Processes
Abiotic processes are chemical and physical reactions that degrade compounds without the involvement of living organisms. For carbamates, the most significant abiotic transformations are hydrolysis and photodecomposition.
Hydrolysis in Aqueous and Soil Environments
Hydrolysis is a primary mechanism for the degradation of carbamates in both water and soil. researchgate.net This chemical reaction involves the cleavage of the ester bond in the carbamate (B1207046) structure by reaction with water. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment.
Generally, carbamates are more stable in acidic to neutral conditions (below pH 7) but degrade much more rapidly under alkaline (basic) conditions. clemson.edu This increased degradation rate at higher pH is a key factor in their environmental persistence. For example, the hydrolysis of carbaryl (B1668338) is significantly faster at pH 9 and 10 compared to pH 6 or 7. clemson.edu Temperature also plays a role, with higher temperatures typically accelerating the rate of hydrolysis. The end products of hydrolysis are generally less toxic than the parent compound and include an alcohol or phenol (B47542), an amine, and carbon dioxide. researchgate.netnih.gov
Table 1: Influence of pH on the Hydrolysis Half-Life of Selected Carbamate Insecticides
| Carbamate | pH 6 | pH 7 | pH 9 |
|---|---|---|---|
| Carbaryl | >1000 days | 10-100 days | <1 day |
| Carbofuran (B1668357) | 38 weeks | 5 weeks | 1 day |
| Propoxur | Stable | 102 days | 1 day |
Data compiled from various environmental science sources. Half-life can vary based on temperature and other matrix effects.
Photodecomposition Mechanisms in Aquatic Systems
In aquatic environments, particularly in surface waters exposed to sunlight, photodecomposition (or photolysis) is another important abiotic degradation pathway. who.int Carbamate compounds can absorb ultraviolet (UV) radiation, which provides the energy to break their chemical bonds.
The primary effect of UV radiation is often the cleavage of the ester bond, similar to hydrolysis, which results in the formation of the corresponding phenol or heterocyclic enol. dss.go.th The rate and products of photodecomposition can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can sometimes inhibit the reaction by absorbing the UV light. dss.go.th Studies on carbofuran have shown that its photodecomposition follows first-order kinetics, with the initial step being the cleavage of the carbamate group. dss.go.th
Biotic Degradation by Microorganisms and Plants
Biotic degradation, mediated by living organisms, is a crucial process for the complete removal of carbamate compounds from the environment. nih.gov Microbes and plants have evolved enzymatic pathways to metabolize these chemicals.
Microbial Metabolism of Carbamates in Soil
Microbial degradation is considered the primary route for the breakdown of carbamates in soil environments. semanticscholar.orgnih.gov A diverse range of soil bacteria and fungi can utilize carbamates as a source of carbon and nitrogen for their growth. researchgate.netresearchgate.net
The initial and most critical step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the ester or amide linkage. nih.gov This reaction is catalyzed by specific enzymes called carbamate hydrolases or carboxylesterases. This enzymatic cleavage breaks the parent compound into less toxic metabolites, which can then be further processed through common metabolic pathways. researchgate.netresearchgate.net Numerous microbial species capable of degrading carbamates have been identified, with genera such as Pseudomonas, Arthrobacter, Bacillus, and Sphingomonas being frequently reported. researchgate.net The rate of microbial degradation is influenced by environmental factors that affect microbial activity, including soil moisture, temperature, pH, and organic matter content. bohrium.com
Table 2: Soil Half-Life of Common Carbamate Pesticides
| Carbamate | Typical Soil Half-Life (Days) |
|---|---|
| Carbofuran | 3-60 |
| Carbaryl | 4-72 |
| Propoxur | 80-210 |
| Methomyl | 30-45 |
| Aldicarb | <1-15 |
Source: Adapted from various studies, including Mustapha et al. (2019). researchgate.net Note that the half-life is highly variable depending on soil type and environmental conditions.
Plant Uptake and Metabolic Fate
Plants can absorb carbamate residues from the soil through their root systems. who.int Once inside the plant, these compounds are typically detoxified through a series of metabolic reactions. The metabolic fate of carbamates in plants is generally similar to that in other organisms, involving hydrolysis, oxidation, and conjugation. acs.org
Enzymes within the plant, such as esterases and oxidases, break down the carbamate structure. The resulting metabolites are often conjugated with endogenous molecules like sugars (forming glycosides) or amino acids. who.intepa.gov This conjugation process increases the water solubility of the metabolites, which facilitates their transport and sequestration within the plant, often in cell vacuoles, or incorporation into plant structural components like lignin. who.int These metabolic processes generally transform the carbamates into less toxic, polar compounds. epa.gov
Environmental Partitioning and Mobility Studies
The environmental partitioning of a chemical describes how it moves and distributes between different environmental compartments such as soil, water, and air. For carbamates, their mobility is largely determined by their water solubility and their tendency to adsorb to soil particles. researchgate.net
The Soil Organic Carbon-Water Partitioning Coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. ladwp.comchemsafetypro.com It measures the ratio of the chemical adsorbed to the organic carbon in soil versus the amount dissolved in the soil water. ecetoc.org
Low Koc Value : Indicates weak adsorption to soil particles and high mobility. Such compounds are more likely to leach through the soil profile and potentially reach groundwater. chemsafetypro.com
High Koc Value : Indicates strong adsorption to soil particles and low mobility. These compounds tend to remain in the upper layers of the soil. chemsafetypro.com
The mobility of different carbamates varies significantly based on their unique chemical structures. Factors like soil type, organic matter content, and pH also play a critical role in determining how strongly a carbamate compound will be bound to soil. ucanr.edu
Table 3: Water Solubility and Soil Adsorption Coefficient (Koc) for Selected Carbamates
| Carbamate | Water Solubility (mg/L) | Koc (mL/g) | Mobility Potential |
|---|---|---|---|
| Aldicarb | 6,000 | 10-50 | High |
| Carbofuran | 320-700 | 15-60 | High |
| Methomyl | 58,000 | 40-80 | High |
| Carbaryl | 120 | 100-300 | Moderate |
| Propoxur | 1,900 | 60-150 | Moderate |
Source: Data compiled from USDA-ARS and PAN Pesticide Databases. ucanr.edu Mobility potential is a general classification based on Koc values.
Environmental Impact Research on Non-Target Organisms
Carbamate compounds, as a class, are known to exhibit a range of toxicities to aquatic organisms. who.int The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and vertebrates. researchgate.nethaz-map.com
Research on the specific effects of methyl ethylcarbamate on aquatic life is not extensive, but data from structure-activity relationship (SAR) models and studies on analogous compounds provide insight into its potential impact. An SAR estimation for N-methyl-ethylcarbamate predicted a toxic concentration of 10.3 mg/L for aquatic organisms, although the specific endpoint (e.g., LC50) and test species were not detailed. regulations.gov
Studies on the closely related ethyl carbamate have demonstrated developmental toxicity in zebrafish embryos, causing decreased survival, delayed hatching, and morphological abnormalities. nih.govkorea.ac.kr Research using the nematode Caenorhabditis elegans as a model invertebrate organism found that chronic exposure to ethyl carbamate impeded growth, inhibited reproduction, shortened lifespan, and caused neurodegeneration. nih.govnih.gov These findings suggest that this compound could have similar sublethal effects on the development, reproduction, and neurological health of sensitive aquatic invertebrates and fish.
Table 2: Summary of Research Findings on the Effects of Related Carbamates on Aquatic Organisms
| Organism | Compound Studied | Observed Effects | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | Ethyl carbamate | Decreased survival, delayed hatching, morphological defects. | nih.govkorea.ac.kr |
| Nematode (Caenorhabditis elegans) | Ethyl carbamate | Impeded growth, inhibited reproduction, shortened lifespan, neurodegeneration. | nih.govnih.gov |
| Aquatic Organisms (General) | N-methyl-ethylcarbamate | Predicted toxicity at 10.3 mg/L based on SAR modeling. | regulations.gov |
Carbamate compounds applied to or entering the soil can impact non-target soil organisms, including microorganisms and invertebrates like earthworms, which are vital for soil health and fertility. who.intmdpi.com Generally, carbamates are known to be toxic to earthworms and can cause significant initial reductions in their populations. who.intnih.gov However, due to the relatively rapid degradation of many carbamates in the soil, these populations often have the potential to recover over time. who.int
The impact of carbamates on soil microbial communities can be complex. Studies on various carbamate pesticides have shown that they can initially cause a significant decrease in the populations of fungi and actinomycetes. nih.gov The effect on bacteria is more variable; lower concentrations may stimulate the growth of certain bacteria that can utilize the compound as a carbon source, while higher concentrations tend to lead to a continuous decrease in the bacterial population. nih.gov Protozoa populations have been observed to decrease following the application of carbamates. nih.gov
Theoretical and Computational Chemistry of Carbamate Structures
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like methyl ethylcarbamate. These methods allow for the precise determination of molecular geometries, energy landscapes, and the simulation of spectroscopic data.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For carbamates, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
The energy landscape of a molecule describes the potential energy as a function of its geometry. By mapping this landscape, stable conformers (local minima) and transition states between them can be identified. For this compound, different rotational isomers (rotamers) exist due to the rotation around the C-N and C-O single bonds. DFT studies can elucidate the relative energies of these conformers and the energy barriers for their interconversion. For instance, studies on related carbamates have shown that the Z conformer is generally more stable than the E conformer. epa.gov
A potential energy surface (PES) scan is a computational technique used to explore the energy landscape by systematically changing specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry. uni-muenchen.dereadthedocs.io This approach helps in locating the minimum energy conformations and the transition states that connect them. For example, a relaxed PES scan can be performed by rotating the dihedral angle of the N-C-O-C bond in this compound to identify the most stable rotational isomers.
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT geometry optimization of a stable conformer of this compound.
Table 1: Calculated Geometrical Parameters for a Conformer of this compound using DFT.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.21 |
| C-N | 1.36 | |
| O-C(ethyl) | 1.45 | |
| N-C(methyl) | 1.46 | |
| C-O(ester) | 1.35 | |
| Bond Angles (°) | O=C-N | 125.8 |
| O=C-O(ester) | 124.5 | |
| C-N-C(methyl) | 118.9 | |
| C-O-C(ethyl) | 115.6 | |
| Dihedral Angles (°) | H-N-C=O | 180.0 |
| C(methyl)-N-C-O | 0.0 |
Note: The values in this table are illustrative and would be derived from actual DFT calculations.
Ab Initio Molecular Orbital Calculations (HF, MP2)
Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular structure. However, it does not fully account for electron correlation, which is the interaction between electrons.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, leading to more accurate predictions of molecular properties. nih.gov For carbamates, MP2 calculations have been shown to be important for accurately determining the equilibrium geometry and rotational barriers. usu.eduresearchgate.net For example, studies on methylcarbamate have indicated that consideration of electron correlation is crucial for correctly predicting the pyramidal nature of the NH2 group. researchgate.net
Calculations on N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate (B1207046) using MP2 and even higher-level MP4 methods have been employed to analyze the potential energy surface for rotation around the C-N bond. nih.govresearchgate.net These studies reveal that transition state structures often exhibit pyramidalization at the nitrogen atom, in contrast to the essentially sp2-hybridized nitrogen in the ground state minima. nih.govresearchgate.net
Table 2: Comparison of Calculated Rotational Barriers (kJ/mol) for a Generic Carbamate using Different Ab Initio Methods.
| Method | Basis Set | Rotational Barrier |
|---|---|---|
| HF | 6-31G* | 95.2 |
| MP2 | 6-31G* | 85.1 |
| HF | 6-311++G(d,p) | 98.5 |
Note: This table presents hypothetical data to illustrate the effect of the level of theory on a calculated property.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is a computational tool that predicts the vibrational modes of a molecule. These calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.
For this compound, theoretical vibrational spectra can be simulated using methods like DFT and MP2. researchgate.netuh.edu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
The correlation between calculated and experimental spectra allows for the confident assignment of spectral bands to specific molecular vibrations. For example, the strong absorption band in the IR spectrum of carbamates around 1700-1730 cm⁻¹ can be definitively assigned to the C=O stretching vibration. Similarly, N-H stretching, C-N stretching, and C-O stretching vibrations can be identified. Studies on related molecules like ethyl and methyl centralite have demonstrated excellent agreement between simulated and experimental vibrational spectra, enabling detailed band assignments. uh.edu
Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Carbamate Structure.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H Stretch | 3450 | 3445 |
| C-H Stretch (methyl) | 2980 | 2975 |
| C-H Stretch (ethyl) | 2950 | 2945 |
| C=O Stretch | 1725 | 1720 |
| N-H Bend | 1530 | 1525 |
| C-N Stretch | 1250 | 1245 |
Note: This table provides an example of the correlation between calculated and experimental spectroscopic data.
Reaction Kinetics and Dynamics Simulations
Computational chemistry is also instrumental in studying the kinetics and dynamics of chemical reactions involving carbamates. These simulations provide insights into reaction mechanisms, activation energies, and reaction rates.
Transition State Theory (TST) for Gas-Phase Reactions
Transition State Theory (TST) is a fundamental theory for calculating the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and the transition state, which is the highest energy point along the reaction coordinate. The rate constant is then determined by the concentration of the transition state species and the frequency at which they cross over to the product side.
For gas-phase reactions of carbamates, such as thermal decomposition or reactions with atmospheric radicals, TST can be used to calculate rate constants. researchgate.netnih.gov For example, the gas-phase elimination of some carbamates proceeds through a cyclic transition state. researchgate.net Computational methods can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.
In a study on the degradation of carbamate pesticides by OH radicals, improved canonical variational transition state theory with small-curvature tunneling correction was used to calculate rate constants over a wide temperature range. researchgate.net Such theoretical studies are crucial for understanding the atmospheric fate of these compounds.
Table 4: Hypothetical Arrhenius Parameters for a Gas-Phase Decomposition of this compound Calculated using TST.
| Parameter | Value |
|---|---|
| Pre-exponential Factor (A) | 1.5 x 10¹³ s⁻¹ |
| Activation Energy (Ea) | 210 kJ/mol |
Note: These values are illustrative of the type of data obtained from TST calculations.
Intrinsic Reaction Coordinate (IRC) Pathways Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the minimum energy path connecting a transition state to the reactants and products. rowansci.comscm.comq-chem.comfaccts.de Starting from the transition state geometry, the IRC calculation follows the steepest descent path on the potential energy surface in both the forward and reverse directions.
IRC analysis is crucial for confirming that a calculated transition state indeed connects the desired reactants and products. researchgate.netrowansci.comresearchgate.net It provides a detailed picture of the geometric changes that occur as the reaction progresses. For example, in the gas-phase elimination of a carbamate, an IRC calculation would show the concerted bond-breaking and bond-forming events that occur through the cyclic transition state. researchgate.net
A study of the gas-phase elimination of methyl carbazate utilized IRC calculations to verify the connection between the transition state and the corresponding minima. researchgate.net The analysis also revealed that the reactant molecule undergoes a conformational change to reach the transition state configuration. researchgate.net Such detailed mechanistic insights are invaluable for a complete understanding of the reaction dynamics.
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of carbamates with their reactivity and biological activity. nih.govmdpi.com These models are instrumental in predicting the properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics. doaj.orgresearchgate.net
Electronic descriptors, derived from quantum mechanical calculations like DFT, are fundamental to modern QSAR models for carbamates. doaj.orgnih.gov These descriptors quantify various aspects of a molecule's electronic structure and are used to build mathematical models that predict endpoints such as toxicity or therapeutic activity. researchgate.netnih.gov
A key application is in predicting the toxicity of carbamate pesticides, many of which act by inhibiting the enzyme acetylcholinesterase (AChE). doaj.org In one comprehensive QSTR (Quantitative Structure-Toxicity Relationship) study of 178 carbamate derivatives, a model was developed that successfully related molecular descriptors to toxicity (LD₅₀ in rats). researchgate.netnih.gov The model incorporated several DFT-derived electronic descriptors:
Global Descriptors : These describe the molecule as a whole.
Electron Affinity (EA) : Related to the LUMO (Lowest Unoccupied Molecular Orbital) energy, EA was a key descriptor, suggesting its importance in the interaction between the carbamate and its biological target. nih.gov
HOMO/LUMO Energies : The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are used to calculate properties like the energy gap (ΔE), ionization potential, and chemical hardness (η), which relate to the molecule's reactivity. nih.gov
Local Descriptors : These focus on specific atoms or functional groups.
Hirshfeld charge of the carbonyl carbon (qC) : This local descriptor was also significant in the toxicity model, highlighting the role of the electrophilic carbonyl carbon in the carbamoylation of the AChE enzyme. nih.gov
The resulting QSTR model demonstrated a statistically significant correlation, allowing for the prediction of toxicity for structurally related carbamates. doaj.orgresearchgate.net
The table below summarizes some of the electronic descriptors used in QSAR studies of carbamates.
| Descriptor Category | Descriptor Name | Symbol | Relevance to Reactivity/Activity |
| Global Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Global Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; associated with Electron Affinity (EA). nih.gov |
| Global Electronic | Energy Gap | ΔE | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |
| Global Electronic | Chemical Hardness | η | Measures resistance to change in electron distribution. nih.gov |
| Global Electronic | Electrophilicity | ω | Quantifies the electrophilic nature of a molecule. nih.gov |
| Local Electronic | Hirshfeld Charge on Carbonyl Carbon | qC | Indicates the electrophilicity of the carbonyl carbon, a key site for nucleophilic attack. nih.gov |
These studies show that by quantifying the electronic properties of carbamates, QSAR models can effectively predict biological activity and guide the development of safer pesticides or more effective therapeutic agents. nih.govnih.govnih.gov
The three-dimensional structure (conformation) of the carbamate group and its non-covalent interactions are crucial determinants of its physical properties and biological function. nih.gov The carbamate functional group imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov
Computational methods, often combined with experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are used to explore the conformational landscape of carbamates. acs.orgnih.gov A key feature of the carbamate bond is the potential for cis and trans (or syn and anti) isomerism around the C-N bond. nih.gov
Conformational Preferences : Unlike peptides, which strongly favor a trans configuration, carbamates can have energetically stable cis configurations. acs.orgnih.gov The anti (trans) rotamer is generally favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference can be near zero, leading to a mixture of isomers. nih.gov The stability of the cis conformer can be supported by the extended delocalization of π-electrons and by intramolecular hydrogen bonds. acs.org
Substituent Effects : The nature of the substituents on the nitrogen and oxygen atoms significantly influences the energy difference between conformers. Steric effects and the electronegativity of the substituents can alter dipole moments and bond angles, thereby shifting the conformational equilibrium. nih.gov
Intermolecular Interactions : The carbamate group is an effective hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). nih.gov These interactions are fundamental to how carbamates bind to biological targets like enzymes and receptors. nih.govnih.gov Computational techniques such as Non-Covalent Interaction (NCI) analysis can be used to visualize and analyze weak interactions, including hydrogen bonds and van der Waals forces, that stabilize specific conformations and intermolecular complexes. nih.govchemrxiv.org For example, the selective binding of diethyl N,N′-(1,3-phenylene)dicarbamate to theophylline was shown to involve a conformational change in one of the ethyl carbamate groups, triggered by the formation of an N—H⋯O=C hydrogen bond. nih.gov
The study of carbamate conformations and interactions is essential for understanding their role as peptide bond surrogates in medicinal chemistry and for designing sequence-defined polymers with specific folding properties. nih.govacs.org
Applications and Advanced Material Science Research Involving Carbamate Motifs
Role in Polymer and Material Science
The ability of the carbamate (B1207046) group to form strong, stable linkages and participate in hydrogen bonding makes it a valuable component in polymer chemistry. This has led to the development of various functional resins and the modification of natural polymers to achieve desired properties.
While methyl ethylcarbamate is a fundamental carbamate ester, much of the foundational research in carbamate-based resins for textiles has centered on its close analog, methyl carbamate. Methyl carbamate serves as a crucial reactive intermediate in the production of dimethylol methyl carbamate-based resins. wikipedia.orgnih.gov These resins are applied to polyester-cotton blend fabrics to impart durable-press finishes. wikipedia.org The treatment process enhances crease resistance, provides stability against acid souring common in commercial laundering, prevents chlorine retention, and can confer flame-retardant properties. wikipedia.org
The synthesis of these resins involves the reaction of methyl carbamate with formaldehyde (B43269) to create dimethylol methyl carbamate. This derivative can then crosslink with the cellulose (B213188) fibers in the fabric. Other carbamate-functional resins are utilized in high-solids coating compositions, particularly for automotive topcoats, where they offer excellent durability, hardness, and gloss. google.com Research in this area includes the synthesis of star or hyperbranched core resins where hydroxyl groups are converted to carbamate functionalities, sometimes through transesterification with compounds like methyl carbamate. google.com
Modifying natural polymers like cellulose by introducing carbamate groups is a significant area of research aimed at creating biodegradable and functional materials. Cellulose carbamates can be prepared through various methods, with the most common being the reaction of cellulose with urea (B33335) at high temperatures, known as the 'CarbaCell' process. google.comnih.govhelsinki.fi In this reaction, urea decomposes to form isocyanic acid, which then reacts with the hydroxyl groups of cellulose. google.com
More recent and sustainable methods explore the homogeneous transcarbamoylation or transurethanization of cellulose using simple N-substituted carbamates as reagents. nih.govhelsinki.fi This approach allows for the preparation of various cellulose carbamates with controllable degrees of substitution under milder conditions. helsinki.fi Studies have investigated the suitability of different carbamates as carbamoylating reagents, including methyl, ethyl, and propyl carbamates. nih.govhelsinki.fi This methodology opens the possibility for using a range of simple carbamates like this compound to create novel polysaccharide derivatives with tailored properties for applications such as films, aerogels, and absorbent products. nih.govresearchgate.net The introduction of carbamate functionalities can also alter the solubility and reactivity of polysaccharides, enabling further chemical modifications. researchgate.netnih.govnih.govncsu.eduacs.org
Intermediates in Fine Chemical Synthesis
The reactivity of the carbamate group makes compounds like this compound valuable as intermediates in the synthesis of other important chemicals and as a tool for temporarily masking reactive functional groups during complex molecular synthesis.
Dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), are considered environmentally friendly reagents and solvents. A significant body of research has focused on their synthesis from carbamates, avoiding toxic precursors like phosgene (B1210022). nih.gov Specifically, diethyl carbonate can be synthesized with high yield through the alcoholysis of ethyl carbamate with ethanol (B145695) over various catalysts. nih.govrsc.orgscientific.netscientific.netrhhz.net
The general reaction involves heating the carbamate with an alcohol, often in the presence of a catalyst, to yield the corresponding dialkyl carbonate. A variety of catalysts have been shown to be effective for this transformation.
| Catalyst | Temperature (°C) | Reaction Time (h) | DEC Yield (%) | Source |
| Mg–Y composite oxide | 180 | 6 | 70.3 | rsc.org |
| Pyrophosphoric acid | 190 | 5 | 29.1 | scientific.net |
| ZnO-Fe2O3 | 190 | 5 | 32.3 | scientific.net |
| Cerium oxide | 190 | 6 | ~42 (82% selectivity) | nih.gov |
| None (Supercritical ethanol) | 300 | 0.5 | 22.9 | rhhz.net |
This table presents selected research findings on the synthesis of Diethyl Carbonate (DEC) from Ethyl Carbamate, illustrating the general reaction conditions.
This transesterification process is general, and other carbamates, such as methyl carbamate and butyl carbamate, can also be converted into their corresponding dialkyl carbonates. rsc.org
In multi-step organic synthesis, particularly in peptide chemistry, it is often necessary to temporarily block the reactivity of certain functional groups. organic-chemistry.org The amine group is highly nucleophilic and requires protection to prevent unwanted side reactions. chem-station.commasterorganicchemistry.com Carbamates are one of the most important and widely used classes of protecting groups for amines. chem-station.commasterorganicchemistry.comacs.orgnih.gov
By converting an amine to a carbamate, its nucleophilicity is significantly reduced, making it inert to many reaction conditions. organic-chemistry.orgmasterorganicchemistry.com This strategy is fundamental to peptide synthesis, where amino acids are sequentially coupled. creative-peptides.commasterorganicchemistry.com A variety of carbamate protecting groups have been developed, each with specific conditions for its removal (deprotection), allowing for complex and selective synthesis strategies. chem-station.comwikidot.com
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H2, Pd-C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) |
| Methylcarbamate | - | Concentrated strong acid and water |
This table lists common carbamate protecting groups used in organic synthesis and their typical cleavage conditions. masterorganicchemistry.comcreative-peptides.comchemistrytalk.org
Simple carbamates, such as methylcarbamate and by extension this compound, function via the same principle of carbonyl group delocalization, effectively "protecting" the amine from reacting. organic-chemistry.orgchemistrytalk.org
Research on Carbamate-Containing Agrochemicals and Pharmaceuticals
The carbamate ester is a critical pharmacophore and toxicophore in a wide range of biologically active compounds. acs.orgnih.govnih.gov Its structural and electronic properties allow it to interact effectively with biological targets, leading to its widespread use in the design of both agrochemicals and human therapeutics. rsc.org
Carbamate insecticides, particularly N-methyl carbamates, are a major class of pesticides that function by inhibiting the enzyme acetylcholinesterase (AChE). wikipedia.orgwikipedia.orginchem.org This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity in insects. wikipedia.orgwikipedia.orgresearchgate.netdelaware.gov Examples of widely used carbamate insecticides include Carbaryl (B1668338), Carbofuran (B1668357), and Methomyl. wikipedia.orgresearchgate.net
In medicine, the carbamate group is a key structural motif in many approved drugs. acs.orgnih.gov Similar to their insecticidal counterparts, some carbamate-based drugs are designed to inhibit acetylcholinesterase. For instance, Rivastigmine (B141) and Neostigmine are carbamate-containing drugs used in the management of Alzheimer's disease and myasthenia gravis, respectively. wikipedia.org The carbamate moiety is also used to improve the pharmacokinetic properties of drugs, acting as a stable and effective prodrug that can enhance absorption and distribution. nih.gov The versatility of the carbamate group continues to make it an area of active research in medicinal chemistry for developing new therapeutic agents. acs.orgrsc.org
Structural Design Principles for Insecticidal Carbamates
The design of effective and selective carbamate insecticides is a scientifically driven process guided by a set of core structural principles. The primary mechanism of action for this class of insecticides is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals. nih.govnih.gov Consequently, the molecular architecture of a carbamate insecticide is meticulously engineered to achieve potent inhibitory activity against insect AChE while minimizing toxicity to non-target organisms. The fundamental design principles revolve around achieving optimal structural complementarity to the AChE active site, ensuring appropriate physicochemical properties for transport, and managing metabolic stability.
Another key principle in the design of these insecticides is managing their metabolic stability. Insects and mammals possess detoxification enzyme systems, such as mixed-function oxidases, that can metabolize and thereby inactivate insecticides. Therefore, the chemical structure of carbamate insecticides is often modified to be resistant to this metabolic breakdown in insects, prolonging their toxic action. nih.gov This can involve the introduction of specific chemical groups that hinder enzymatic attack.
Lipid solubility is a further critical factor that is carefully considered. nih.gov To reach the target site within the insect's nervous system, the insecticide must be able to penetrate the insect's cuticle and navigate through its internal environment. This requires a degree of lipophilicity (fat-solubility) that allows for efficient absorption and distribution.
The principles of Quantitative Structure-Activity Relationships (QSAR) are also instrumental in the design of carbamate insecticides. nih.govmst.dk QSAR models are mathematical relationships that correlate the chemical structure of a molecule with its biological activity. By analyzing how different structural modifications affect insecticidal potency, researchers can predict the activity of new, unsynthesized compounds. nih.gov This computational approach allows for a more rational and efficient design process, enabling the prioritization of candidate molecules with the highest predicted efficacy.
Table 1: Structural Design Principles for Insecticidal Carbamates
| Design Principle | Description | Desired Outcome for Insecticidal Activity |
|---|---|---|
| Structural Complementarity to AChE Active Site | The shape, size, and electronic configuration of the carbamate molecule should fit snugly into the active site of the insect acetylcholinesterase enzyme. nih.govnih.gov | Potent inhibition of AChE, leading to disruption of nerve function and insect mortality. |
| Metabolic Stability | The carbamate structure should be designed to resist detoxification by the insect's metabolic enzymes, such as mixed-function oxidases. nih.gov | Increased persistence of the insecticidal compound at the target site, enhancing its toxic effect. |
| Optimal Lipophilicity | The molecule should possess an appropriate balance of lipid and water solubility to allow for penetration of the insect cuticle and transport to the nervous system. nih.gov | Efficient absorption and distribution of the insecticide within the insect's body. |
| Quantitative Structure-Activity Relationship (QSAR) Guided Design | Utilizing computational models to predict the biological activity of carbamate derivatives based on their molecular structure. nih.govmst.dk | Rational design of novel carbamate insecticides with improved potency and selectivity. |
Medicinal Chemistry Research into Carbamate Derivatives as Therapeutic Agents
In the realm of medicinal chemistry, the carbamate functional group is a versatile and highly valued structural motif. nih.gov Its unique chemical properties have led to its incorporation into a wide array of therapeutic agents and prodrugs designed to treat a diverse range of human diseases. nih.govnih.gov The strategic inclusion of a carbamate moiety can significantly enhance the pharmacological profile of a drug molecule by improving its stability, permeability, and interaction with biological targets.
One of the primary applications of the carbamate group in drug design is to serve as a bioisostere for the amide bond. nih.gov While amides are ubiquitous in biological systems, they are often susceptible to enzymatic cleavage by proteases. Carbamates, being more resistant to hydrolysis, can be substituted for amide linkages in peptide-based drugs to improve their proteolytic stability and, consequently, their duration of action in the body. nih.gov This increased stability is a critical factor in the development of orally bioavailable drugs.
The carbamate moiety also plays a crucial role in enhancing the ability of drugs to permeate cell membranes. nih.gov The physicochemical properties of the carbamate group can be fine-tuned by modifying its substituents, thereby modulating the lipophilicity of the parent drug. This allows medicinal chemists to optimize the absorption and distribution of a drug, ensuring it reaches its intended site of action within the body.
Furthermore, carbamates are extensively used in the design of prodrugs. nih.govnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov The carbamate group can be used to temporarily mask a functional group, such as a hydroxyl or an amine, on a drug molecule. This can improve the drug's solubility, taste, or reduce its toxicity. nih.gov Once absorbed, the carbamate linker is designed to be cleaved by enzymes, such as esterases, to release the active therapeutic agent. acs.org
The therapeutic applications of carbamate-containing drugs are extensive and continue to expand. For instance, in the treatment of Alzheimer's disease, carbamate-based cholinesterase inhibitors like rivastigmine are employed to increase the levels of the neurotransmitter acetylcholine in the brain. rsc.orgresearchgate.net In oncology, carbamate derivatives have been developed as anticancer agents. researchgate.net The anti-epileptic drug felbamate, a dicarbamate, is used to manage certain types of seizures. drugs.com Moreover, several antiviral drugs for the treatment of HIV incorporate a carbamate structure to inhibit viral proteases. nih.gov
Table 2: Applications of Carbamate Derivatives in Medicinal Chemistry
| Therapeutic Area | Role of the Carbamate Moiety | Example Compound(s) |
|---|---|---|
| Neurology (Alzheimer's Disease) | Acts as a cholinesterase inhibitor, increasing acetylcholine levels in the brain. rsc.orgresearchgate.net | Rivastigmine |
| Neurology (Epilepsy) | Functions as an anticonvulsant agent. drugs.com | Felbamate |
| Infectious Disease (HIV) | Inhibits viral proteases, preventing viral replication. nih.gov | Atazanavir, Darunavir |
| Oncology | Used in prodrugs to improve solubility and delivery of the active anticancer agent. nih.gov | Irinotecan |
| Neurology (Restless Legs Syndrome) | Forms a prodrug to enhance the oral bioavailability of the active drug. nih.gov | Gabapentin enacarbil |
| Oncology | A fluoropyrimidine carbamate that is converted to the cytotoxic agent 5-fluorouracil. nih.gov | Capecitabine |
Emerging Research Directions and Future Perspectives in Alkyl Carbamate Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022). Consequently, a major thrust in current research is the development of environmentally benign and sustainable synthetic methodologies. For the broader class of alkyl carbamates, several green routes are being actively explored, which are applicable to the synthesis of methyl ethylcarbamate.
One of the most promising approaches is the utilization of carbon dioxide (CO2) as a C1 building block. This method not only provides a less hazardous alternative to phosgene but also contributes to carbon capture and utilization strategies. researchgate.net Research has demonstrated the feasibility of synthesizing various carbamates from CO2, amines, and alcohols under mild reaction conditions, often facilitated by basic catalysts. researchgate.netnih.gov Another sustainable route involves the reaction of urea (B33335) with alcohols, which is attractive because the ammonia (B1221849) byproduct can be recycled for urea production. mdpi.com This process indirectly uses CO2 as a carbonyl source, as urea is produced on a large scale from CO2 fixation. mdpi.com
Recent studies have highlighted the efficacy of various catalytic systems in these green syntheses. For instance, silica (B1680970) gel-supported transition metal oxides have shown high yields for the synthesis of methyl, ethyl, and butyl carbamates from urea and the corresponding alcohols. mdpi.com Similarly, a catalyst system of CeO2 and 2-cyanopyridine (B140075) has been effective for synthesizing alkyl N-arylcarbamates from CO2, anilines, and branched alcohols. researchgate.net The development of polymer-supported catalysts, such as polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), offers the advantage of easy recovery and reusability, further enhancing the sustainability of the process. researchgate.net
While these studies provide a strong foundation, dedicated research on the optimization of these green routes specifically for the synthesis of this compound is a key future direction.
Advanced Analytical Techniques for Ultra-Trace Detection
The presence of simple alkyl carbamates, such as methyl carbamate (B1207046) and ethyl carbamate, in fermented foods and beverages has necessitated the development of highly sensitive and selective analytical methods for their detection at ultra-trace levels. researchgate.netnih.gov These methods are directly applicable to the detection of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and selectivity. researchgate.netiarc.fr To enhance detection, especially in complex matrices, derivatization is often employed. Derivatization with 9-xanthydrol has proven effective for the simultaneous determination of methylcarbamate and ethylcarbamate. researchgate.netnih.gov This method allows for direct derivatization in the food or beverage sample, followed by liquid-liquid extraction (LLE) and GC-MS analysis. nih.gov
Solid-phase extraction (SPE) is another crucial technique for the preconcentration and cleanup of samples, significantly improving detection limits. orientjchem.org A combination of LLE and SPE with C18 cartridges has been successfully used for the ultra-trace determination of methyl and ethyl carbamates in wines, followed by analysis with gas chromatography with flame ionization detection (GC-FID). orientjchem.org
The table below summarizes the performance of a developed analytical method for the simultaneous detection of methyl carbamate and ethyl carbamate, which provides a benchmark for the analysis of this compound.
Table 1: Analytical Performance for Carbamate Detection
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Average Recovery (%) |
|---|---|---|---|---|---|
| Methyl Carbamate | 0.1 - 50.0 | > 0.994 | 3.3 | 11.1 | 82.2 - 95.2 |
| Ethyl Carbamate | 0.1 - 50.0 | > 0.994 | 16.7 | 55.6 | 82.2 - 95.2 |
Data sourced from Sarawan S, Chanthai S. (2014). orientjchem.org
Future research will likely focus on the development of even more rapid, cost-effective, and field-deployable analytical methods, potentially utilizing advanced techniques like tandem mass spectrometry (MS-MS) and novel extraction phases. iarc.fr
Deeper Understanding of Complex Biological and Environmental Fates
Understanding the fate of alkyl carbamates in biological systems and the environment is crucial for assessing their potential impact. Carbamates are known to be metabolized by microorganisms, plants, and animals, and they can also be degraded by physical and chemical factors in the environment. who.intresearchgate.net
The primary metabolic pathway for many carbamates is hydrolysis, which breaks the ester linkage to form an alcohol, carbon dioxide, and an amine. nih.govwho.int However, other pathways such as oxidation, dealkylation, and conjugation also occur, leading to a variety of metabolites. nih.gov The rate and products of these degradation pathways can vary significantly depending on the specific carbamate structure and the environmental conditions (e.g., pH, temperature, microbial populations). who.intasianpubs.org
For instance, studies on the biodegradation of ethyl carbamate have identified bacterial strains, such as Lysinibacillus sphaericus, that can efficiently degrade it. nih.govacs.org This strain produces urethanase, an enzyme that hydrolyzes ethyl carbamate. nih.gov The environmental fate of carbamates is also influenced by their water solubility and potential for leaching into groundwater. who.int While some carbamates are relatively unstable in aquatic environments, others may persist and bioaccumulate in certain organisms, particularly fish where metabolism can be slower. who.intmdpi.com
A comprehensive understanding of the specific metabolic and degradation pathways of this compound is an area that requires further investigation. This includes identifying the specific enzymes and microorganisms involved in its breakdown and characterizing its degradation products and their potential toxicological profiles.
Design and Synthesis of Novel Carbamate Derivatives with Tunable Properties
The carbamate functional group is a versatile scaffold that can be readily modified to create novel derivatives with tailored properties for a wide range of applications, particularly in drug design and materials science. acs.orgnih.gov The chemical and proteolytic stability of the carbamate linkage makes it an attractive surrogate for amide bonds in medicinal chemistry. acs.orgepa.gov
Researchers are actively designing and synthesizing novel carbamate derivatives with specific biological activities. For example, carbamates have been incorporated into molecules targeting various enzymes and receptors, leading to the development of potential therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases and antineoplastic agents. canada.caacs.org The synthesis of these derivatives often involves reacting a parent molecule containing a hydroxyl or amino group with an appropriate isocyanate or chloroformate. acs.org
The properties of carbamates can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms of the carbamate group. nih.gov This allows for the modulation of factors such as lipophilicity, which can influence a molecule's ability to cross biological membranes. The synthesis of cholesteryl carbamate derivatives, for instance, leverages the biocompatibility of cholesterol to create new biomaterials and drug delivery systems. epa.gov
The design and synthesis of novel derivatives based on the this compound structure is a promising area for future research, potentially leading to new molecules with unique biological or material properties.
Integration of Computational Methods for Predictive Modeling and Mechanistic Insight
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of carbamate compounds at the molecular level. researchgate.netnih.govscirp.org These methods allow for the prediction of molecular structures, reaction mechanisms, and various physicochemical properties, providing insights that can be difficult to obtain through experimental means alone. scirp.org
Computational studies have been employed to understand the reaction pathways for the synthesis of carbamates. For example, DFT calculations have been used to elucidate the mechanism of carbamate formation from CO2 and amines, helping to optimize reaction conditions and catalyst design. researchgate.net Similarly, computational models have been used to study the aminolysis of O-methyl-N-methylcarbamate, providing insights into the production of polyureas. researchgate.net
In the context of biological activity, quantitative structure-activity relationship (QSTR) models based on DFT descriptors are being developed to predict the toxicity of carbamates. mdpi.com These models relate the electronic properties of the molecules, such as their frontier molecular orbital energies and atomic charges, to their biological effects. mdpi.com
For this compound specifically, computational studies can be employed to:
Predict its conformational preferences and vibrational spectra.
Model its reactivity in various chemical transformations.
Investigate its interactions with biological targets, such as enzymes.
Simulate its environmental degradation pathways.
The integration of these predictive models with experimental work will undoubtedly accelerate the discovery and development of new applications for this compound and other alkyl carbamates.
Q & A
How can the molecular structure of methyl ethylcarbamate be confirmed using spectroscopic and computational methods?
To confirm the structure of this compound (C₄H₉NO₂), researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon-13 NMR spectra to identify characteristic peaks for the methyl (CH₃), ethyl (CH₂CH₃), and carbamate (N-C=O) groups.
- Infrared Spectroscopy (IR) : Detect the carbonyl (C=O) stretch near 1700 cm⁻¹ and N-H vibrations in the 3300–3500 cm⁻¹ range.
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 103.11976 and fragmentation patterns.
Computational tools like quantum chemistry simulations (e.g., via CC-DPS) can predict electronic properties and validate experimental data .
What are the IUPAC name and key identifiers critical for accurate referencing in research publications?
The IUPAC name is methyl N-ethylcarbamate . Essential identifiers include:
- CAS Registry Number : 6135-31-5
- SMILES :
CCNC(=O)OC - InChIKey : AEARPZNULDFPNQ-UHFFFAOYSA-N
- Molecular Formula : C₄H₉NO₂
These identifiers ensure unambiguous communication in databases and publications .
What methodological considerations are essential when studying thermal degradation pathways of this compound?
Thermal degradation studies should:
- Control Temperature Ranges : Test stability from 60°C to 150°C, as carbamates like this compound may decompose at elevated temperatures.
- Analytical Techniques : Use UPLC-MS/MS to identify degradation products (e.g., demethylation or deethylation byproducts).
- Kinetic Modeling : Apply first-order reaction kinetics to determine degradation rates. For example, a related carbamate showed a rate constant k = 3.47 × 10¹² e^(−111125/RT) .
How can researchers resolve discrepancies in reported physicochemical properties of this compound?
Discrepancies often arise from impurities or methodological variability. Solutions include:
- Cross-Validation : Use multiple techniques (e.g., GC-MS, HPLC) to measure properties like solubility or logP.
- Reference Standards : Compare data with authoritative sources (e.g., CC-DPS databases) .
- Statistical Analysis : Apply QSPR (Quantitative Structure-Property Relationship) models to predict and validate properties .
What computational approaches predict this compound’s behavior in solvent systems?
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, ethanol) to predict solubility and diffusion coefficients.
- Quantum Chemistry Calculations : Optimize geometry using density functional theory (DFT) to assess electronic properties like dipole moments.
- Neural Networks : Train models on datasets from CC-DPS to correlate structural features with observed behavior .
What advanced techniques detect trace this compound in complex matrices?
- Solid-Phase Microextraction (SPME) : Pre-concentrate analytes before GC-MS analysis, improving sensitivity to ng/L levels.
- Derivatization : Enhance detectability by reacting the carbamate group with fluorogenic tags (e.g., dansyl chloride).
- High-Resolution MS : Differentiate this compound from isobaric interferences in biological or environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
